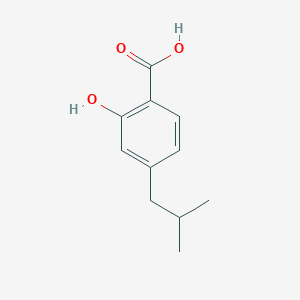

4-Isobutylsalicylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-4-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,12H,5H2,1-2H3,(H,13,14) |

InChI Key |

PJBMOOPNQFOMIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 4-Isobutylsalicylic Acid

Disclaimer: Direct experimental data on 4-isobutylsalicylic acid is limited in publicly available scientific literature. This guide has been compiled by extrapolating from the known properties of salicylic acid, its derivatives, and structurally related compounds. The information presented herein, particularly regarding experimental protocols and specific quantitative data, should be considered predictive and requires experimental validation.

Introduction

This compound is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The introduction of an isobutyl group at the 4-position of the salicylic acid scaffold is of interest for its potential to modulate the parent molecule's pharmacological profile, including its anti-inflammatory, analgesic, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthesis, and hypothesized biological activities of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical structure of this compound incorporates the key functional groups of salicylic acid (a carboxylic acid and a hydroxyl group) with the addition of an isobutyl substituent on the benzene ring.

Predicted Physicochemical Properties

The physicochemical properties of this compound are anticipated to be influenced by both the polar functional groups of salicylic acid and the nonpolar isobutyl group.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₄O₃ | Based on the chemical structure. |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to salicylic acid and other solid derivatives[1]. |

| Melting Point | 130-140 °C | Expected to be slightly lower than salicylic acid (159 °C) due to the flexible isobutyl group potentially disrupting crystal lattice packing[1]. |

| Boiling Point | > 200 °C (decomposes) | Similar to salicylic acid, which sublimes and decomposes at elevated temperatures[1]. |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and diethyl ether. | The isobutyl group is expected to decrease water solubility compared to salicylic acid but enhance solubility in organic solvents[1][2]. |

| pKa | ~3.0 (for the carboxylic acid) | The electron-donating nature of the isobutyl group might slightly increase the pKa compared to salicylic acid (pKa ≈ 2.97)[1]. |

| LogP | ~3.5 | The addition of the isobutyl group will significantly increase the lipophilicity compared to salicylic acid (LogP ≈ 2.21)[1][2]. |

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted based on the analysis of its structural components.

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR (in CDCl₃) | δ ~0.9 (d, 6H, -CH(CH₃)₂), δ ~1.9 (m, 1H, -CH(CH₃)₂), δ ~2.5 (d, 2H, -CH₂-), δ ~6.8 (d, 1H, Ar-H), δ ~6.9 (dd, 1H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~10-12 (br s, 1H, -COOH), δ ~11-13 (br s, 1H, -OH). |

| ¹³C NMR (in CDCl₃) | δ ~22 (2C, -CH(CH₃)₂), δ ~30 (-CH(CH₃)₂), δ ~45 (-CH₂-), δ ~115 (Ar-C), δ ~118 (Ar-C), δ ~130 (Ar-C), δ ~135 (Ar-C), δ ~145 (Ar-C), δ ~160 (Ar-C-OH), δ ~170 (-COOH). |

| FT-IR (KBr pellet) | ~3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~3200 cm⁻¹ (O-H stretch of phenol), ~2960-2870 cm⁻¹ (C-H stretch of isobutyl group), ~1680 cm⁻¹ (C=O stretch of carboxylic acid), ~1600, 1480 cm⁻¹ (C=C stretch of aromatic ring). |

Proposed Synthesis

A plausible synthetic route to this compound is via the Kolbe-Schmitt reaction of 4-isobutylphenol.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium 4-Isobutylphenoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1 mole of 4-isobutylphenol in a suitable solvent such as toluene. While stirring, slowly add 1 mole of sodium hydroxide (as a concentrated aqueous solution or solid pellets). Heat the mixture to reflux to remove water via azeotropic distillation until the formation of the sodium phenoxide is complete.

-

Carboxylation (Kolbe-Schmitt Reaction): Cool the reaction mixture and remove the toluene under reduced pressure to obtain the dry sodium 4-isobutylphenoxide. Transfer the solid to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to 100-125 atm and heat to 120-140 °C for 4-6 hours.

-

Work-up and Purification: After cooling and releasing the pressure, dissolve the solid reaction mass in water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Workflow for Synthesis

Caption: Proposed synthesis of this compound via the Kolbe-Schmitt reaction.

Hypothesized Pharmacological Activity and Signaling Pathway

Based on its structural similarity to salicylic acid and other NSAIDs like ibuprofen[3], this compound is predicted to exhibit anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

The proposed mechanism of action involves the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4][5]. The isobutyl group may influence the selectivity and potency of COX inhibition.

Prostaglandin Biosynthesis Signaling Pathway

Caption: Hypothesized inhibition of the prostaglandin biosynthesis pathway by this compound.

Proposed Experimental Protocols for Biological Assays

To validate the predicted anti-inflammatory and analgesic activities of this compound, standard preclinical assays can be employed.

In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a series of concentrations of this compound.

-

Incubate the respective enzyme (COX-1 or COX-2) with arachidonic acid as the substrate in the presence of the test compound.

-

Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

-

Methodology:

-

Acclimatize male Wistar rats for one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose levels of this compound.

-

Administer the test compounds orally.

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control.

-

Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

While direct experimental data is scarce, this guide provides a robust theoretical framework for the chemical properties and potential pharmacological activities of this compound. The proposed synthetic route is chemically sound, and the predicted biological activities are based on well-established structure-activity relationships for salicylic acid derivatives and other NSAIDs. The outlined experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into this compound is warranted to explore its potential as a novel therapeutic agent.

References

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Isobutylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-isobutylsalicylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and spectroscopic data from analogous structures to present a detailed, predictive analysis. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel salicylic acid derivatives for potential applications in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

| ~7.7 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.3 | Doublet of doublets | 1H | Aromatic proton (H-5) |

| ~6.8 | Doublet | 1H | Aromatic proton (H-3) |

| ~2.5 | Doublet | 2H | Methylene protons (-CH₂-) |

| ~1.9 | Multiplet | 1H | Methine proton (-CH-) |

| ~0.9 | Doublet | 6H | Methyl protons (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbon (-COOH) |

| ~161 | Aromatic carbon (C-2, attached to -OH) |

| ~145 | Aromatic carbon (C-4, attached to isobutyl) |

| ~131 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-5) |

| ~118 | Aromatic carbon (C-1, attached to -COOH) |

| ~116 | Aromatic carbon (C-3) |

| ~45 | Methylene carbon (-CH₂-) |

| ~30 | Methine carbon (-CH-) |

| ~22 | Methyl carbons (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3200-3600 | Broad | O-H stretch (phenol) |

| 2870-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~900 | Medium | O-H bend (carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular ion) |

| 190 | [M - H₂O]⁺ |

| 163 | [M - COOH]⁺ |

| 151 | [M - C₄H₉]⁺ |

| 121 | [C₇H₅O₂]⁺ (from cleavage of isobutyl group) |

| 93 | [C₆H₅O]⁺ |

Ionization method: Electron Ionization (EI).

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Kolbe-Schmitt reaction of 4-isobutylphenol.[1][2][3] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Isobutylphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) gas

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure autoclave reactor

Procedure:

-

Formation of Sodium 4-Isobutylphenoxide: In a round-bottom flask, dissolve 4-isobutylphenol in methanol. To this solution, add an equimolar amount of sodium hydroxide pellets portion-wise with stirring until all the NaOH has dissolved. The solvent is then removed under reduced pressure to yield the dry sodium 4-isobutylphenoxide salt. Utmost care should be taken to ensure the salt is anhydrous as water can reduce the reaction yield.[1]

-

Carboxylation Reaction: Transfer the anhydrous sodium 4-isobutylphenoxide to a high-pressure autoclave reactor. Seal the reactor and purge it with inert gas (e.g., nitrogen or argon) before introducing carbon dioxide gas to a pressure of approximately 100 atm. Heat the reactor to 125-150°C with constant stirring for 4-6 hours.[2][3]

-

Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid product from the reactor into a beaker containing water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated sulfuric acid with cooling in an ice bath. The this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield pure this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure and purity.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to determine the proton and carbon framework of the molecule. The predicted chemical shifts and coupling patterns in Tables 1 and 2 would be compared against the experimental data.

IR Spectroscopy: The presence of the key functional groups (hydroxyl, carboxylic acid, and the isobutyl group) will be confirmed by comparing the experimental IR spectrum with the characteristic absorption bands listed in Table 3.[4]

Mass Spectrometry: High-resolution mass spectrometry will be used to determine the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern will be analyzed to further support the proposed structure, with expected fragments as outlined in Table 4.[5][6]

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties and a viable synthetic route for this compound. While direct experimental data remains elusive in the current literature, the predictive analysis and detailed protocols presented herein offer a solid starting point for researchers aiming to synthesize and characterize this compound. The provided information is intended to facilitate further investigation into the potential applications of this compound in various scientific and industrial fields.

References

Potential Biological Activity of 4-Isobutylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-isobutylsalicylic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of salicylic acid derivatives and provides detailed mechanistic insights based on studies of the structurally analogous compound, 4-tert-butylphenyl salicylate (4-TBPS) . The experimental protocols provided are established, standardized methods applicable for the evaluation of this compound.

Introduction

Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, and antipyretic properties. The modification of the salicylic acid scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. This compound, a derivative featuring an isobutyl group at the C4 position, is a compound of interest for its potential therapeutic activities. This document provides a technical overview of its predicted biological activities, mechanisms of action, and the experimental methodologies required for its evaluation.

Potential Biological Activities

Based on its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) and published data on related analogs, this compound is predicted to exhibit the following biological activities:

-

Anti-inflammatory Activity: Likely the primary activity, mediated through the inhibition of key inflammatory pathways.

-

Analgesic Activity: Potential for alleviating pain, particularly that associated with inflammation.

-

Anticancer Activity: Possible cytotoxic effects against cancer cell lines, a property observed in some salicylic acid derivatives.

Anti-inflammatory Activity and Mechanism of Action

The anti-inflammatory effects of salicylic acid derivatives are often attributed to their ability to modulate inflammatory signaling pathways. Research on the closely related analog, 4-tert-butylphenyl salicylate (4-TBPS), provides a strong model for the likely mechanism of this compound.

The principal mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway:

In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

4-TBPS has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade. This leads to a dose-dependent reduction in the expression and production of key inflammatory mediators.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data (Based on 4-tert-butylphenyl salicylate)

The following tables summarize the dose-dependent anti-inflammatory effects observed for the analog 4-TBPS in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of 4-TBPS on Pro-inflammatory Mediators

| Concentration (µg/mL) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |

| 1 | ~80% | ~90% |

| 5 | ~50% | ~60% |

| 15 | ~20% | ~30% |

Table 2: Effect of 4-TBPS on Pro-inflammatory Cytokines

| Concentration (µg/mL) | TNF-α Production (% of Control) | IL-1β Production (% of Control) | IL-6 Production (% of Control) |

| 1 | ~85% | ~90% | ~95% |

| 5 | ~60% | ~70% | ~75% |

| 15 | ~30% | ~40% | ~50% |

Potential Analgesic Activity

Many NSAIDs exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins that sensitize nociceptors. While direct COX inhibition data for this compound is unavailable, its structural features suggest it is a worthwhile candidate for investigation in standard analgesic models.

Potential Anticancer Activity

Salicylic acid and its derivatives have been reported to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The potential cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Anti-inflammatory Activity Assay

This workflow outlines the screening of this compound for anti-inflammatory effects in a cell-based model.

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

-

Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Protein Expression: Lyse the cells and perform Western blot analysis for iNOS, COX-2, and key NF-κB pathway proteins (p-IκBα, IκBα, p-p65).

-

Gene Expression: Extract total RNA and perform RT-PCR to quantify the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

COX Inhibition Assay

Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells containing either COX-1 or COX-2 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of COX. A common method involves a fluorometric probe that detects the prostaglandin G2 (PGG2) intermediate.

-

Data Analysis: Measure fluorescence kinetically. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytotoxicity (MTT) Assay

This workflow is used to determine the effect of the compound on cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a range of concentrations of this compound and incubate for 48 or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

In Vivo Analgesic Activity (Hot Plate Test)

Methodology:

-

Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., morphine or a standard NSAID), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

-

Testing: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Latency Measurement: Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Data Analysis: Compare the mean reaction times of the treated groups with the control group. An increase in latency indicates an analgesic effect.

Summary and Future Directions

Critical next steps for the research and development of this compound include:

-

Direct Experimental Validation: Performing the detailed in vitro and in vivo experiments outlined in this guide to confirm and quantify the biological activities of this compound itself.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 4-alkylsalicylic acids to understand the impact of the alkyl chain's size and branching on potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to assess its drug-like properties.

This comprehensive approach will be essential to fully elucidate the therapeutic potential of this compound.

A Technical Guide to 4-Isobutylsalicylic Acid Derivatives: Synthesis and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with aspirin (acetylsalicylic acid) being one of the most well-known drugs worldwide. The therapeutic potential of salicylic acid extends beyond its analgesic and anti-inflammatory properties, with derivatives showing promise as anticancer, antimicrobial, and antioxidant agents.[1] This technical guide focuses on a specific class of these compounds: 4-isobutylsalicylic acid derivatives. The introduction of an isobutyl group at the C4 position of the salicylic acid scaffold can significantly influence its physicochemical properties and biological activity, making this a promising area for drug discovery and development. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by detailed experimental protocols and data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the modification of a pre-formed salicylic acid core. The following sections detail key synthetic pathways.

General Workflow for Synthesis

The synthesis of these derivatives typically follows a multi-step process that can be generalized as follows:

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of 4-isobutylphenol to yield this compound, a key intermediate.

Materials:

-

4-isobutylphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO2)

-

Sulfuric acid (H2SO4)

-

Anhydrous ethanol

-

High-pressure autoclave

Procedure:

-

A solution of sodium hydroxide in anhydrous ethanol is prepared in the autoclave.

-

4-isobutylphenol is added to the ethanolic NaOH solution under inert atmosphere.

-

The solvent is removed under vacuum to obtain the dry sodium phenoxide salt.

-

The autoclave is sealed and pressurized with carbon dioxide to 5-7 atm.

-

The reaction mixture is heated to 120-140 °C for 4-6 hours with constant stirring.

-

After cooling, the autoclave is vented, and the solid mass is dissolved in water.

-

The solution is acidified with sulfuric acid to a pH of approximately 2-3, leading to the precipitation of this compound.

-

The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Protocol 2: Esterification of this compound

This protocol details the synthesis of an ester derivative of this compound.

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

This compound is dissolved in an excess of the desired alcohol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The reaction mixture is refluxed for 3-5 hours.

-

The excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

The product can be further purified by column chromatography.

Biological Activities and Therapeutic Potential

Salicylic acid derivatives are known to exhibit a wide range of biological activities, primarily attributed to their ability to modulate inflammatory pathways.[2] The isobutyl moiety can enhance lipophilicity, potentially improving membrane permeability and target engagement.

Anti-inflammatory Activity

The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[2][3] Derivatives of salicylic acid can act as inhibitors of both COX-1 and COX-2.[3]

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

Caption: Inhibition of the COX pathway by this compound derivatives.

Quantitative Data on Biological Activity

While specific data for this compound derivatives are emerging, data from structurally related compounds provide valuable insights. The following table summarizes the anti-inflammatory activity of various salicylic acid derivatives.

| Compound | Target | Assay | IC50 (µM) | Reference |

| N-(5-chlorosalicyloyl)phenethylamine | NFκB | Luciferase Assay | 15 | [4] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine | NFκB | Luciferase Assay | 17 | [4] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | M. tuberculosis | MIC | 2 | [5] |

Note: This table includes data for related salicylic acid derivatives to illustrate the potential potency. Further studies are needed to quantify the activity of 4-isobutyl derivatives specifically.

Antimicrobial and Antifungal Activity

Certain derivatives of salicylic acid have demonstrated significant antimicrobial and antifungal properties. For instance, nitro-substituted salicylanilides have shown potent activity against Mycobacterium tuberculosis.[5] The introduction of an isobutyl group could modulate the antimicrobial spectrum and efficacy.

Future Directions

The exploration of this compound derivatives is a promising avenue for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and screening of a diverse library of this compound derivatives: This will help in establishing clear structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets beyond COX enzymes will be crucial.

-

Pharmacokinetic and toxicological profiling: Assessing the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their translation into clinical candidates.

By systematically investigating this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Isobutylsalicylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylsalicylic acid is a derivative of salicylic acid, a well-known compound with a long history in medicine. While salicylic acid and its other derivatives, such as acetylsalicylic acid (aspirin), have been extensively studied and are widely used, specific information regarding the discovery, history, and biological activity of this compound is notably scarce in publicly available scientific literature. This technical guide consolidates the available information, proposes a likely synthetic route based on established chemical reactions, and discusses potential biological activities based on the structure-activity relationships of related compounds. The purpose of this document is to provide a foundational resource for researchers and professionals interested in this specific chemical entity.

Introduction and Historical Context

The history of salicylic acid dates back to ancient times, with extracts from the willow tree bark being used for their analgesic and antipyretic properties. The active compound, salicin, was later isolated and converted to salicylic acid. The chemical synthesis of salicylic acid was achieved in the 19th century, paving the way for the development of a wide range of derivatives.

Proposed Synthesis of this compound

There is no specific, detailed experimental protocol for the synthesis of this compound in the available literature. However, based on the well-established methods for synthesizing salicylic acid derivatives, the most plausible route is the Kolbe-Schmitt reaction of 4-isobutylphenol.

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxyl group onto a phenol. The reaction typically involves treating a phenoxide with carbon dioxide under pressure and heat, followed by acidification.

Proposed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Kolbe-Schmitt reaction. This protocol is based on general procedures for this type of reaction and would require optimization for this specific substrate.

Materials:

-

4-Isobutylphenol

-

Sodium hydroxide (or other suitable base)

-

Carbon dioxide (high pressure)

-

Sulfuric acid (or other strong acid for acidification)

-

Anhydrous solvent (e.g., toluene, if required)

-

Standard laboratory glassware and high-pressure reactor (autoclave)

Procedure:

-

Formation of the Phenoxide: 4-Isobutylphenol is reacted with a strong base, such as sodium hydroxide, to form the sodium 4-isobutylphenoxide. This is typically done in a solvent-free melt or in a high-boiling inert solvent.

-

Carboxylation: The sodium 4-isobutylphenoxide is then placed in a high-pressure autoclave. The vessel is pressurized with carbon dioxide to several atmospheres and heated to a temperature typically in the range of 120-250 °C. The reaction is allowed to proceed for several hours.

-

Acidification: After the reaction is complete and the vessel has cooled, the resulting sodium 4-isobutylsalicylate is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, to precipitate the this compound.

-

Purification: The crude this compound is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualization of the Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not available in the scientific literature. However, we can infer potential activities based on the well-established pharmacology of salicylic acid and the structure-activity relationships of its derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of salicylic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring.

-

Anti-inflammatory Activity: The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[1][2] It is plausible that this compound could also exhibit anti-inflammatory properties through this pathway. The isobutyl group, being a lipophilic alkyl group, may influence the compound's ability to bind to the active site of COX enzymes. Some studies suggest that increasing the lipophilicity of salicylic acid can enhance its activity.[2]

-

Effect of Substitution at the 4-Position: Some research on salicylic acid analogues in the context of plant biology has indicated that substitutions at the 4-position of the salicylic acid ring can sometimes reduce or eliminate certain biological activities.[3] However, this may not directly translate to anti-inflammatory activity in mammals.

-

Other Potential Activities: Salicylic acid itself has a range of biological effects beyond COX inhibition, including modulation of other signaling pathways involved in inflammation and cell growth.[1] It is possible that this compound could share some of these activities.

Postulated Signaling Pathway

Given that the most common mechanism of action for salicylic acid derivatives is the inhibition of prostaglandin synthesis, it is reasonable to postulate that this compound, if it possesses anti-inflammatory activity, would act on the cyclooxygenase (COX) pathway.

Caption: Postulated mechanism of action via COX inhibition.

Quantitative Data

Due to the lack of published research, there is no quantitative data available for the biological or physicochemical properties of this compound. The table below is provided as a template for when such data becomes available.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| IC₅₀ (COX-1) | Not Determined | N/A |

| IC₅₀ (COX-2) | Not Determined | N/A |

| In vivo Efficacy | Not Reported | N/A |

Conclusion and Future Directions

This compound represents an understudied derivative of the historically significant salicylic acid. While its existence is confirmed, a significant gap in knowledge exists regarding its discovery, detailed synthesis, and biological properties. Based on established chemical principles, a synthetic route via the Kolbe-Schmitt reaction of 4-isobutylphenol is highly probable. Furthermore, based on the structure-activity relationships of related compounds, it is plausible that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol for this compound needs to be established, along with full characterization of its physicochemical properties.

-

In Vitro Biological Screening: The compound should be screened for its inhibitory activity against COX-1 and COX-2, as well as other relevant biological targets.

-

In Vivo Studies: Should in vitro activity be confirmed, in vivo studies in animal models of inflammation and pain would be warranted to determine its efficacy and safety profile.

-

Historical and Patent Search: A more exhaustive search of historical chemical archives and patent literature may yet uncover more specific details about the origins of this compound.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the potential of this compound and the significant need for further investigation to elucidate its properties and potential therapeutic applications.

References

A Theoretical Framework for the Analysis of Substituted Salicylic Acids

Introduction to Theoretical Analysis of Salicylic Acids

Salicylic acid and its derivatives are a cornerstone of pharmacology, most famously as the precursor to acetylsalicylic acid (aspirin). Understanding their molecular structure, electronic properties, and reactivity is crucial for designing new therapeutic agents. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these characteristics at the quantum level. These computational approaches allow for the prediction of molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties such as frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. This in-depth molecular insight is invaluable for structure-activity relationship (SAR) studies in drug development.

Computational Protocols

The following section details the common computational methodologies employed in the theoretical analysis of salicylic acid, which serve as a standard protocol for similar molecules.

Protocol: Density Functional Theory (DFT) Analysis

-

Molecular Structure Construction: The initial 3D structure of the molecule (e.g., salicylic acid) is built using molecular modeling software such as GaussView.

-

Geometry Optimization: The structure is then optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

-

Method: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice.

-

Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently applied to provide accurate results for organic molecules.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Further single-point energy calculations are used to determine key electronic properties. This includes the analysis of:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.

-

-

Software: The Gaussian suite of programs (e.g., Gaussian 09W) is a standard software package for these types of quantum chemical calculations.

Quantitative Data from Theoretical Studies

The data generated from these computational protocols provide quantitative insights into the molecule's stability, reactivity, and spectral properties. The following tables summarize representative data for salicylic acid isomers.

Table 1: Calculated Quantum Chemical Descriptors for Salicylic Acid Isomers Calculations performed using the DFT/B3LYP method with the 6-311G(d,p) basis set.

| Parameter | Salicylic Acid (ortho) | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid | Unit |

| HOMO Energy | -9.3686 | - | - | eV |

| LUMO Energy | - | - | - | eV |

| Energy Gap (ΔE) | 4.742 | 5.142 | 5.347 | eV |

| Chemical Hardness (η) | 2.371 | 2.571 | 2.673 | eV |

| Nucleophilicity Index (N) | 2.484 | 2.345 | 2.313 | eV |

| Electrophilicity Index (ω) | 2.147 | 1.927 | 3.059 | eV |

Data sourced from a theoretical study on salicylic acid isomers. A lower energy gap generally implies higher chemical reactivity.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Salicylic Acid Theoretical calculations performed using the DFT/B3LYP method.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| O-H Stretching | 3200-2500 | 3217 | Carboxylic Acid O-H |

| C-H Stretching | ~3000 | 2999 | Aromatic C-H |

| C=O Stretching | 1670-1692 | 1680-1756 | Carboxylic Acid/Ester C=O |

| C=C Stretching | ~1558 | 1588 | Aromatic Ring |

| C-C Stretching | 1440-1500 | - | Aromatic Ring |

| C-H In-plane Bending | 1300-1000 | 1239-1261 | Aromatic C-H |

| C-H Out-of-plane Bending | 900-675 | 704-946 | Aromatic C-H |

Data compiled from theoretical studies on salicylic acid and acetylsalicylic acid.

Visualizations of Theoretical Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational studies and core theoretical concepts.

Caption: Workflow for DFT analysis of a substituted salicylic acid.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

While direct theoretical studies on 4-isobutylsalicylic acid are yet to be published, the established computational protocols for salicylic acid provide a robust and reliable framework for its investigation. Through methods like Density Functional Theory, it is possible to predict its stable structure, vibrational spectra, and a suite of quantum chemical descriptors that govern its reactivity. The analysis of frontier molecular orbitals and molecular electrostatic potential, in particular, can offer critical insights for drug development professionals aiming to understand its potential biological interactions and guide the synthesis of more potent derivatives. The application of these theoretical methods promises to be an essential tool in the future exploration of this compound and related compounds.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 4-Isobutylsalicylic Acid

Disclaimer: Limited direct experimental data for this compound is publicly available. This guide provides a comprehensive overview based on the known properties of the parent compound, salicylic acid, and its derivatives, alongside standardized methodologies for its characterization.

Introduction

This compound is a derivative of salicylic acid, a well-known compound with anti-inflammatory, analgesic, and keratolytic properties. The introduction of an isobutyl group at the 4-position of the benzene ring is expected to increase its lipophilicity, which may influence its solubility, stability, and biological activity. This technical guide serves as a resource for researchers and drug development professionals, outlining the anticipated solubility and stability profile of this compound and providing detailed experimental protocols for its empirical determination.

Physicochemical Properties

The physicochemical properties of this compound are crucial for formulation development and understanding its behavior in biological systems. While specific experimental values for this compound are not widely reported, predictions can be made based on its structure and comparison with salicylic acid.

Table 1: Predicted Physicochemical Properties of this compound in Comparison to Salicylic Acid

| Property | Salicylic Acid | This compound (Predicted) |

| Chemical Formula | C₇H₆O₃[1][2] | C₁₁H₁₄O₃ |

| Molar Mass | 138.12 g/mol [1] | 194.23 g/mol |

| Appearance | Colorless to white crystalline powder[1] | White to off-white solid |

| Melting Point | 158.6 °C[1][2] | Likely lower than salicylic acid due to the flexible isobutyl group |

| pKa | ~2.98[3] | Similar to salicylic acid, with minor shifts due to electronic effects of the isobutyl group |

| LogP (Octanol-Water) | 2.26 | Expected to be higher than salicylic acid (>2.26) due to the lipophilic isobutyl group |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The isobutyl group in this compound is expected to decrease its aqueous solubility and increase its solubility in organic solvents compared to salicylic acid.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Salicylic Acid Solubility (at 25°C) | Predicted this compound Solubility | Rationale |

| Water | 2.48 g/L[1] | Lower | The hydrophobic isobutyl group will decrease interaction with polar water molecules. |

| Ethanol | High (e.g., 325.38 mg/mL)[4] | High | The compound is expected to be soluble in polar protic solvents. |

| Methanol | High[5][6] | High | Similar to ethanol, good solubility is expected. |

| Acetone | Soluble[5][6] | High | The compound's structure suggests solubility in polar aprotic solvents. |

| Ethyl Acetate | Soluble[4][5][6] | High | Good solubility is anticipated in this moderately polar solvent. |

| Acetonitrile | Soluble[5][6] | High | Expected to be soluble in this polar aprotic solvent. |

| Propylene Glycol | Soluble[3][7] | High | Often used as a co-solvent to enhance the solubility of poorly water-soluble drugs.[3] |

| Polyethylene Glycol (PEG) | Soluble[3][7] | High | Similar to propylene glycol, it is a common vehicle for poorly soluble compounds.[3] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: Prepare saturated solutions of this compound in various solvents of interest.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the solid from the liquid phase. A syringe filter (e.g., 0.45 µm) is commonly used.

-

Quantification: Analyze the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[8][9][10][11]

-

Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

References

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 4-Isobutylsalicylic Acid

This in-depth technical guide serves as a whitepaper for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 4-isobutylsalicylic acid. While direct computational studies on this compound are not extensively published, this guide outlines the established theoretical frameworks and experimental protocols applied to salicylic acid and its derivatives. These methodologies provide a robust blueprint for investigating the electronic structure, reactivity, and spectroscopic properties of this compound, offering critical insights for drug design and development.

Introduction: The Role of Computational Chemistry in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, providing a theoretical lens to understand the intricate relationship between a molecule's structure and its biological activity. For derivatives of salicylic acid, these computational methods can predict a range of physicochemical properties, from molecular stability to reactivity, which are crucial for their function as therapeutic agents. By employing techniques like Density Functional Theory (DFT), researchers can model molecular behavior at the electronic level, guiding the synthesis and modification of drug candidates to enhance their efficacy and reduce potential toxicity.

Methodologies and Experimental Protocols

The foundation of modern quantum chemical calculations for organic molecules like this compound lies in Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy.

Computational Details: A Typical Protocol

A common and reliable method for these calculations involves the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for hydrogen bonding.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Software and Method Selection: The calculation is set up in a quantum chemistry software package like Gaussian. The chosen method is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Geometry Optimization: An optimization calculation is performed to find the molecule's lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic properties and simulated vibrational spectra (IR and Raman).

The following diagram illustrates a typical workflow for these quantum chemical calculations.

Key Calculated Properties and Data Presentation

Quantum chemical calculations yield a wealth of quantitative data that can be used to understand the behavior of this compound.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths and angles can be extracted and compared with experimental data if available.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-O (Carboxyl) | 1.22 Å |

| C=O (Carboxyl) | 1.35 Å | |

| O-H (Hydroxyl) | 0.97 Å | |

| Bond Angle | O-C=O (Carboxyl) | 123.5° |

| C-C-O (Phenolic) | 119.8° | |

| Dihedral Angle | C-C-C=O (Carboxyl) | 179.5° |

Thermodynamic Parameters

Frequency calculations provide important thermodynamic data, such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule under different conditions.[1]

| Parameter | Value at 298.15 K (Illustrative) |

| Zero-point vibrational energy | 155.2 kcal/mol |

| Enthalpy (H) | -825.3 Hartree |

| Gibbs Free Energy (G) | -825.4 Hartree |

| Entropy (S) | 110.5 cal/mol·K |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability. A larger gap suggests higher stability and lower reactivity.[1]

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), often associated with lone pairs on oxygen or nitrogen atoms, and are prone to electrophilic attack. Blue regions represent positive potential (electron-poor), typically around hydrogen atoms, indicating sites for nucleophilic attack.

The logical relationship between these calculated properties and their interpretation in a drug design context is outlined below.

Conclusion

This guide outlines a comprehensive theoretical framework for the quantum chemical analysis of this compound. By leveraging established computational protocols used for similar salicylic acid derivatives, researchers can predict and analyze a wide array of molecular properties. The resulting data on molecular geometry, electronic structure, and thermodynamic stability provide a critical foundation for understanding its potential as a therapeutic agent and for guiding future drug development efforts. The systematic application of these computational methods can significantly accelerate the design and optimization of novel drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Isobutylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 4-isobutylsalicylic acid. Due to the limited availability of published methods specifically validated for this compound, the methodologies presented herein are adapted from established and validated methods for structurally similar compounds, primarily ibuprofen (2-(4-isobutylphenyl)propionic acid) and salicylic acid. These protocols serve as a robust starting point for method development and validation for the precise and accurate quantification of this compound in various sample matrices.

Introduction

This compound is a derivative of salicylic acid. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The primary analytical techniques suitable for the quantification of this compound, based on its structural characteristics, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a widely used, robust, and reliable method for the analysis of aromatic carboxylic acids. The structural similarity to ibuprofen, for which numerous HPLC methods exist, makes this an excellent primary technique.[1][2][3][4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.

Application Note 1: Quantification of this compound by RP-HPLC

This application note describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is adapted from a validated procedure for the analysis of ibuprofen and its impurities.[5]

Principle

The method involves the separation of this compound from other sample components on a C18 stationary phase. The mobile phase consists of a mixture of an acidic buffer and an organic solvent, which allows for the elution of the acidic analyte with good peak shape. Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

2.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

-

Reagents: Phosphoric acid, Sodium phosphate

-

Reference Standard: this compound (of known purity)

2.2. Chromatographic Conditions (Starting Point)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Sodium Phosphate Buffer (pH 3.0) : Methanol (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm (to be optimized based on UV scan of this compound) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

2.3. Preparation of Solutions

-

Buffer Preparation (pH 3.0): Prepare a solution of sodium phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: The sample preparation will depend on the matrix. For a gel formulation, for instance, a known weight of the sample can be dispersed in a suitable solvent, sonicated, and diluted with the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.[5]

2.4. Method Validation Parameters (to be established for this compound)

The following parameters should be validated according to ICH guidelines:

-

Specificity: The ability to assess the analyte in the presence of other components.

-

Linearity: The relationship between concentration and analytical signal.

-

Range: The concentration interval over which the method is precise, accurate, and linear.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Representative Quantitative Data (Adapted from Structurally Similar Compounds)

The following table summarizes typical performance characteristics observed for HPLC methods of structurally related compounds like ibuprofen and salicylic acid. These values should be determined specifically for the this compound method.

| Parameter | Expected Range/Value | Source (Compound) |

| Linearity Range | 0.1 - 100 µg/mL | Ibuprofen / Salicylic Acid[5] |

| Correlation Coefficient (r²) | > 0.999 | Ibuprofen[5] |

| LOD | 0.01 - 0.5 µg/mL | Salicylic Acid / Ibuprofen[2] |

| LOQ | 0.05 - 1.5 µg/mL | Salicylic Acid / Ibuprofen[2] |

| Accuracy (Recovery) | 98 - 102% | Ibuprofen[1] |

| Precision (RSD) | < 2% | Ibuprofen[1] |

Experimental Workflow Diagram

Caption: General workflow for the quantification of this compound by HPLC.

Application Note 2: Quantification of this compound by GC-MS

This application note outlines a GC-MS method for the quantification of this compound, which is particularly useful for trace-level analysis in complex biological matrices. The protocol requires a derivatization step to enhance the analyte's volatility.

Principle

The carboxylic acid and hydroxyl groups of this compound are derivatized to form a more volatile and thermally stable compound, typically a silyl or methyl ester. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocol

2.1. Instrumentation and Materials

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Solvents: Dichloromethane, Hexane, Methanol (all GC grade)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane for methylation.

-

Internal Standard: A structurally similar compound not present in the sample (e.g., a deuterated analog or another salicylic acid derivative).

2.2. GC-MS Conditions (Starting Point)

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) - specific ions to be determined from the mass spectrum of the derivatized analyte |

2.3. Sample Preparation and Derivatization

-

Extraction: Extract the this compound from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with an organic solvent after acidification of an aqueous sample).

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dry residue, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine or acetonitrile). Cap the vial and heat at 60-70 °C for 30 minutes.

-

Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.

2.4. Method Validation Parameters (to be established for this compound)

Similar to the HPLC method, a full validation according to ICH or other relevant guidelines is required.

Representative Quantitative Data (Adapted from Structurally Similar Compounds)

The following table provides an overview of typical performance characteristics for GC-MS methods used for the analysis of related organic acids.

| Parameter | Expected Range/Value | Source (Compound) |

| Linearity Range | 10 - 1000 ng/mL | Benzoic Acid Derivatives |

| Correlation Coefficient (r²) | > 0.995 | Benzoic Acid Derivatives |

| LOD | 1 - 10 ng/mL | Benzoic Acid Derivatives |

| LOQ | 5 - 50 ng/mL | Benzoic Acid Derivatives |

| Accuracy (Recovery) | 90 - 110% | Organic Acids |

| Precision (RSD) | < 15% | Organic Acids |

Experimental Workflow Diagram

Caption: General workflow for the quantification of this compound by GC-MS.

Signaling Pathways

As of the current literature review, no specific signaling pathways involving this compound have been elucidated. Salicylic acid, the parent compound, is known to have various biological activities, including anti-inflammatory effects, but the specific molecular targets and pathways for its 4-isobutyl derivative are yet to be determined. Future research may explore its potential interactions with pathways modulated by other non-steroidal anti-inflammatory drugs (NSAIDs), such as the cyclooxygenase (COX) pathways.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the quantification of this compound. The RP-HPLC method is recommended for routine analysis due to its simplicity and robustness, while the GC-MS method is suitable for applications requiring higher sensitivity. It is imperative that these methods are fully validated for the specific sample matrix and intended application to ensure reliable and accurate results.

References

Application Notes and Protocols for Researchers and Drug Development Professionals

An HPLC Method for the Determination of 4-Isobutylsalicylic Acid

This document provides a detailed methodology for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for the analysis of related substances in ibuprofen, a structurally similar compound. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of this compound in various sample matrices.

Introduction

This compound is a salicylic acid derivative with potential applications in pharmaceuticals and other chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. The reverse-phase HPLC method detailed below provides excellent separation and quantification of aromatic carboxylic acids.

Experimental Protocols

A comprehensive experimental protocol for the HPLC analysis of this compound is presented. This protocol is adapted from validated methods for ibuprofen and its related impurities.[1][2]

1. Instrumentation and Materials

-

HPLC System: An Agilent 1120 Compact LC, or a similar system equipped with a UV detector.[3]

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Phosphoric acid, sodium phosphate, or ammonium acetate for mobile phase preparation.

-

Standard: A certified reference standard of this compound.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Recommended Condition |

| Mobile Phase A | 10 mM sodium phosphate buffer at pH 6.9.[1] |

| Mobile Phase B | Acetonitrile.[1] |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min.[1][2] |

| Column Temperature | 40°C.[1] |

| Detection | UV at 214 nm.[1] |

| Injection Volume | 10 µL |

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, a simple dissolution in the diluent followed by filtration through a 0.45 µm syringe filter is typically sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study for this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of this compound to its parent compound, ibuprofen.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Isobutylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isobutylsalicylic acid is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. Due to the low volatility of carboxylic acids and phenols, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma)

This protocol outlines the liquid-liquid extraction of this compound from a plasma sample.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Deuterated this compound or a structurally similar compound like Benzene carbonic acid)[1]

-

Dichloromethane or a mixture of ether and dichloromethane (4:1, v/v)[1][4]

-

3 M HCl[1]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of the plasma sample into a clean centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, making it more extractable into an organic solvent.[1]

-

Add 2 mL of the extraction solvent (e.g., dichloromethane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[2][3] The dried residue is now ready for derivatization.

Derivatization: Silylation

To increase the volatility of this compound for GC analysis, the active hydrogen atoms in the carboxylic acid and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[2][5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[1][2][6]

Materials:

-

Dried sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]

-

Pyridine or Acetonitrile (reaction solvent)

-

Heating block or oven

Procedure:

-

Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample extract.[7]

-

Seal the vial tightly.

-

Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[2][8]

-